molecular formula C14H20N2 B1492078 (3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine CAS No. 2098094-96-1

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine

Cat. No.: B1492078
CAS No.: 2098094-96-1
M. Wt: 216.32 g/mol
InChI Key: LIIHLGGEVZMUBJ-UHFFFAOYSA-N
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Description

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: is a complex organic compound characterized by its bicyclic structure containing nitrogen and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine typically involves multicomponent reactions. One common method includes the reaction of 3-azabicyclo[3.2.0]heptane derivatives with benzyl halides under specific conditions to introduce the benzyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the benzyl group to a benzaldehyde or benzoic acid.

  • Reduction: : Reducing the amine group to form secondary or tertiary amines.

  • Substitution: : Replacing the benzyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate, often used in acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Benzaldehyde, Benzoic acid

  • Reduction: : Secondary or tertiary amines

  • Substitution: : Derivatives with different functional groups

Scientific Research Applications

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

  • Material Science: : Its unique structure makes it a candidate for developing new materials with specific properties.

  • Biology: : It can be used as a ligand in biochemical assays to study protein interactions.

Mechanism of Action

The mechanism by which (3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that influence biological processes.

Comparison with Similar Compounds

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine: is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include:

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: : A related compound with potential medicinal applications.

  • 3-Azabicyclo[3.2.0]heptane derivatives: : Other derivatives that have been studied for their dopaminergic properties.

Properties

IUPAC Name

(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-10-14-7-6-13(14)9-16(11-14)8-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIHLGGEVZMUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 2
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 4
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 5
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 6
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine

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